Superior Patient Continuation Rates: A Direct Head-to-Head Comparison with Pilocarpine
In a direct, retrospective clinical study of 118 patients with primary Sjögren's syndrome, cevimeline demonstrated a significantly lower failure rate than pilocarpine, defined as the patient or clinician's decision to stop treatment due to lack of efficacy or side effects [1]. This is a key differentiator for long-term management strategies, where patient adherence is critical.
| Evidence Dimension | Treatment Failure (Discontinuation) Rate |
|---|---|
| Target Compound Data | 32% (all users) |
| Comparator Or Baseline | Pilocarpine: 61% (all users) |
| Quantified Difference | 29% absolute reduction (p<0.001) |
| Conditions | Retrospective cohort study in 118 patients with primary Sjögren's syndrome; clinical practice setting. |
Why This Matters
This nearly 30% absolute reduction in treatment failure strongly suggests that selecting cevimeline over pilocarpine will lead to better real-world adherence and lower rates of therapy change, directly impacting long-term patient management and potentially reducing the downstream costs associated with treatment switches.
- [1] Noaiseh, G., Baker, J. F., Vivino, F. B., & Vivino, F. B. (2014). Comparison of the discontinuation rates and side-effect profiles of pilocarpine and cevimeline for xerostomia in primary Sjögren's syndrome. Clinical and Experimental Rheumatology, 32(4), 575–577. View Source
